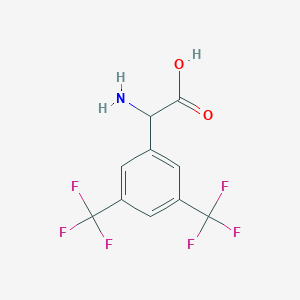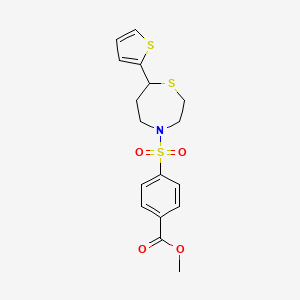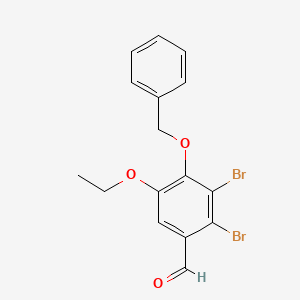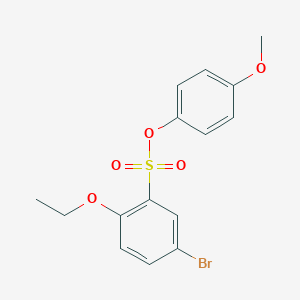
2-(3-Chloro-4-fluorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-fluorophenyl)oxirane is an organic compound with the molecular formula C8H6ClFO. It is an epoxide, characterized by a three-membered ring containing an oxygen atom. The compound is notable for its applications in various chemical reactions and its potential use in scientific research.
Mechanism of Action
Target of Action
Oxiranes, also known as epoxides, are generally known to react with a variety of nucleophiles, including water, alcohols, and amines .
Mode of Action
2-(3-Chloro-4-fluorophenyl)oxirane, like other oxiranes, is likely to undergo ring-opening reactions when it interacts with its targets. This reaction can be catalyzed by both acids and bases, leading to the formation of a variety of products depending on the specific conditions and reactants involved .
Biochemical Pathways
Given the reactivity of oxiranes, it is plausible that this compound could interfere with a variety of biochemical processes, particularly those involving nucleophilic species .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (17259) and its liquid form at room temperature , suggest that it may be readily absorbed and distributed within the body.
Result of Action
Given the reactivity of oxiranes, it is likely that this compound could cause a variety of effects at the molecular and cellular level, depending on the specific targets it interacts with .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. For instance, the pH of the environment could affect the compound’s reactivity, as oxiranes are known to undergo ring-opening reactions in both acidic and basic conditions . Additionally, the presence of nucleophilic species in the environment could also influence the compound’s mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Chloro-4-fluorophenyl)oxirane can be synthesized through several methods:
Epoxidation of Alkenes: One common method involves the epoxidation of 3-chloro-4-fluorostyrene using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Sulfur Ylide Method: Another method involves the reaction of 3-chloro-4-fluorobenzaldehyde with a sulfur ylide, such as trimethylsulfonium iodide, to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound typically involves the epoxidation of alkenes due to its scalability and efficiency. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form the corresponding diol.
Oxidation: It can undergo further oxidation to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Produces substituted alcohols, amines, or thiols.
Reduction: Produces the corresponding diol.
Oxidation: Produces more oxidized derivatives, such as carboxylic acids or ketones.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)oxirane
- 2-(4-Fluorophenyl)oxirane
- 2-(3-Chloro-4-methylphenyl)oxirane
Uniqueness
2-(3-Chloro-4-fluorophenyl)oxirane is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions in chemical reactions .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAQOERANOXMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020994-89-1 |
Source


|
| Record name | 2-(3-chloro-4-fluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2699160.png)


![3-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2699164.png)





![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide](/img/structure/B2699171.png)
![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]but-2-ynamide](/img/structure/B2699174.png)
![N-(3,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2699178.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2699182.png)
